molecular formula C15H9F2N5OS B4485619 7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4485619
M. Wt: 345.3 g/mol
InChI Key: XZRZRFFDHBILOQ-UHFFFAOYSA-N
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Description

7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.

    Introduction of the difluorophenyl group: This step can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Attachment of the methylsulfanyl group: This step typically involves the use of thiolating agents under mild reaction conditions to introduce the methylsulfanyl group onto the pyrimidine ring.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the difluorophenyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:

    Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrimido[4,5-d]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical properties and applications.

    Pyrimido[5,4-d]pyrimidines: These compounds also have a different nitrogen arrangement and are studied for their unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluorophenyl and methylsulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

11-(3,4-difluorophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N5OS/c1-24-15-19-14-18-7-9-12(22(14)20-15)4-5-21(13(9)23)8-2-3-10(16)11(17)6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRZRFFDHBILOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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